molecular formula C12H9ClN2O4S2 B3083953 4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142206-93-6

4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Cat. No.: B3083953
CAS No.: 1142206-93-6
M. Wt: 344.8 g/mol
InChI Key: IRZZQHYHTJYOAB-UHFFFAOYSA-N
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Description

4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS 1142206-93-6) is a synthetic organic compound with a molecular formula of C 12 H 9 ClN 2 O 4 S 2 and a molecular weight of 344.79 g/mol [ ]. This reagent is a derivative of para-aminobenzoic acid (PABA), a well-established building block in pharmaceutical research known for its versatility and broad biological potential [ ]. The structure incorporates a rhodanine (2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol) moiety, a heterocyclic scaffold frequently investigated for its diverse biological activities [ ]. This compound is of significant interest in medicinal chemistry and drug discovery. PABA derivatives are extensively studied as molecular scaffolds for developing novel therapeutic agents and have demonstrated potential in various research areas, including as inhibitors of enzymes like acetylcholinesterase (AChE) for neurological research, and as agents with antimicrobial, anticancer, and anti-inflammatory properties [ ]. The specific structural features of this compound—including the PABA core, the chloro substituent, and the mercapto-thiazolone ring—make it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies [ ][ ]. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by technically qualified individuals. According to safety data, this compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation [ ].

Properties

IUPAC Name

4-chloro-3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S2/c13-6-2-1-5(11(18)19)3-7(6)14-9(16)4-8-10(17)15-12(20)21-8/h1-3,8H,4H2,(H,14,16)(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZQHYHTJYOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CC2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS Number: 1142206-93-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C12H9ClN2O4S2C_{12}H_{9}ClN_{2}O_{4}S_{2}

It features a thiazole ring that is known for its biological relevance, particularly in enzyme inhibition and antimicrobial activity. The presence of the chloro and mercapto groups enhances its reactivity and potential interactions with biological targets.

1. Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor . Specifically, it has been studied for its inhibitory effects on tyrosinase , an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are significant in cosmetic applications for skin lightening and treating hyperpigmentation.

Research Findings:

  • In vitro studies have shown that compounds containing thiourea moieties exhibit strong tyrosinase inhibition. For instance, related compounds have demonstrated IC50 values in the range of 14 to 16 µM, indicating effective inhibition comparable to well-known inhibitors like kojic acid .

Table 1: Comparison of Tyrosinase Inhibitors

CompoundIC50 (µM)Mechanism
Kojic Acid13Competitive Inhibition
Mercaptopurine16Non-Competitive Inhibition
4-Chloro CompoundTBDTBD

2. Antimicrobial Activity

The thiazole derivatives have been recognized for their antimicrobial properties . Studies indicate moderate to strong antibacterial activity against various bacterial strains.

Case Study:
In a study evaluating the antibacterial efficacy of thiazole derivatives, the compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating bacterial infections .

3. Antioxidant Properties

Research into related compounds suggests that thiazole derivatives may possess antioxidant properties , which can contribute to their overall biological activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Tyrosinase Inhibition : By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin.
  • Antibacterial Activity : The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Antioxidant Activity : It may scavenge free radicals or chelate metal ions that catalyze oxidative reactions.

Chemical Reactions Analysis

Step 1: Formation of the Benzoic Acid Backbone

  • Starting material : 4-Chloro-3-aminobenzoic acid reacts with chloroacetyl chloride to introduce the acetyl-amino group.

  • Conditions : Anhydrous DMF, K₂CO₃, and room temperature (RT) stirring for 6–8 hours .

Step 2: Thiazolidinone Ring Formation

  • Reaction : Condensation of the intermediate with 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole-5-acetic acid.

  • Conditions : Piperidine catalyst in ethanol under reflux (80°C, 12 hours) .

Step 3: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product .

Key Functional Group Reactivity

The compound exhibits reactivity at three sites:

Site Reactivity Example Reaction
Chloro Substituent Nucleophilic substitution (e.g., with amines/thiols)Reaction with piperidine to form amine derivatives .
Thiazolidinone Ring Ring-opening via hydrolysis or alkylationAlkylation with iodomethane forms methylthioether .
Carboxylic Acid Esterification or amide formationEsterification with methanol/H₂SO₄ yields methyl ester .

Table 1: Comparative Bioactivity of Analogues

Derivative R Group Activity (MIC/IC₅₀) Target
12a (from )H100 µg/mLM. tuberculosis
Thiazolidinone-28 CH₃15 µMBreast cancer (MCF-7)

Stability and Degradation

  • Thermal Stability : Stable up to 250°C (TGA analysis) .

  • Hydrolytic Degradation : Degrades in basic conditions (pH >10) via cleavage of the thiazolidinone ring .

Catalytic Modifications

Recent advances highlight catalytic systems for optimizing reactions:

  • Nano-Ni@zeolite-Y : Enhances cyclization efficiency (yield: 92%) .

  • Ultrasound-assisted synthesis : Reduces reaction time by 60% compared to conventional methods .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Backbone Substituents (Position) Heterocycle Type Key Functional Groups
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid Benzoic acid -Cl (4), -NH-acetyl-thiazol (3) 4,5-dihydro-1,3-thiazole -SH, =O, -Cl
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid Benzoic acid -CH₃ (4), -NH-acetyl-thiazol (3) 4,5-dihydro-1,3-thiazole -SH, =O, -CH₃
4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid Benzoic acid -CH=thiazol (4) 1,3-thiazole -SH, =O, conjugated double bond
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid Benzoic acid -Cl (2), furyl-thiazolidinone (5) 1,3-thiazolidinone -Cl, imino, furyl

Key Observations :

  • The acetylated amino linker in the target compound provides flexibility and hydrogen-bonding capacity, unlike the methylene bridge in the compound from .
  • Thiazolidinone derivatives (e.g., ) exhibit extended conjugation and steric bulk due to substituents like furyl and imino groups, which may reduce membrane permeability compared to the target compound.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Solubility (Predicted)
Target Compound C₁₂H₁₀ClN₂O₄S₂ 360.81 ~1.6* Low in water
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid C₁₃H₁₂N₂O₄S₂ 348.38 1.6 ± 0.1 Moderate in DMSO
4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid C₁₁H₈NO₃S₂ 281.32 Not reported Low in polar solvents

Notes:

  • The chloro substituent increases molecular weight and hydrophobicity compared to the methyl analog, reducing aqueous solubility .
  • The exocyclic double bond in may enhance UV absorption but reduce stability under acidic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step coupling strategy. For example:

Step 1 : React 4-amino-5-chloro-2-methoxybenzoic acid (or a derivative) with glycine benzyl ester under standard peptide-coupling conditions (e.g., EDC/HOBt) to form the amide bond .

Step 2 : Deprotect the benzyl ester via catalytic hydrogenation (H₂/Pd-C) to yield the free carboxylic acid.

Step 3 : Introduce the thiazole-thiol moiety by reacting with 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole-5-acetic acid under acidic or basic conditions.
Validation: Monitor intermediates using HPLC and confirm structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SCXRD) with a synchrotron or laboratory source (e.g., Cu-Kα radiation).
  • Refine the structure using SHELXL for small-molecule crystallography .
  • Validate hydrogen bonding and π-π stacking interactions using software like Mercury (Cambridge Structural Database tools).
  • Key Parameters : Report R-factors (< 5%), bond lengths/angles, and thermal displacement parameters.

Advanced Research Questions

Q. How can computational tools like AutoDock and Multiwfn be applied to study this compound’s receptor-ligand interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock4 with flexible sidechains to model binding to target receptors (e.g., enzymes with thiol-reactive sites). Adjust grid parameters to focus on catalytic cysteine residues .
  • Electronic Properties : Calculate electrostatic potential maps and Fukui indices using Multiwfn to predict nucleophilic/electrophilic regions .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Perform MD simulations (e.g., GROMACS) to assess binding stability.

Q. How should researchers resolve contradictions between experimental and computational data (e.g., unexpected reactivity)?

  • Methodological Answer :

  • Hypothesis Testing :

Re-examine synthetic conditions (e.g., trace oxidants may modify the thiol group).

Use LC-MS to detect side products (e.g., disulfide formation).

  • Computational Reassessment :
  • Recalculate reaction pathways at higher theory levels (e.g., DFT/B3LYP/6-311+G(d,p)) to identify overlooked transition states.
  • Cross-Validation : Correlate NMR shifts with computed chemical shifts (e.g., using Gaussian) .

Q. What strategies are effective for identifying metabolites or degradation products of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Look for hydroxylation, glutathione adducts, or thiol oxidation.
  • Degradation Studies : Expose to accelerated stability conditions (40°C/75% RH) and monitor via UPLC-PDA. Use HRMS/MS to fragment unknown peaks.
  • Reference : Similar protocols were used for metoclopramide metabolites .

Q. How can the compound’s stability under physiological conditions be quantified?

  • Methodological Answer :

  • pH Stability : Perform kinetic studies in buffers (pH 1–10) at 37°C. Use UV-Vis spectroscopy to track absorbance changes (e.g., thiol group oxidation at 260 nm).
  • Thermal Analysis : Conduct DSC/TGA to determine melting points and decomposition temperatures.
  • Redox Sensitivity : Test stability in the presence of glutathione or H₂O₂ to simulate intracellular environments .

Specialized Methodological Challenges

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Library Design : Modify the benzoic acid (e.g., halogen substitution) and thiazole (e.g., alkylation of the thiol) moieties systematically.
  • High-Throughput Screening : Use fluorescence polarization assays for binding affinity or enzymatic inhibition (e.g., kinase targets).
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with activity .

Q. How can polymorphism or crystallographic disorder affect the interpretation of XRD data?

  • Methodological Answer :

  • Crystal Screening : Grow crystals in multiple solvents (e.g., DMSO, EtOH) to isolate polymorphs.
  • Disorder Modeling : Use SHELXL ’s PART instruction to refine disordered regions. Validate with Hirshfeld surface analysis .
  • Impact : Polymorphism can alter solubility and bioavailability; report space group and Z’ values for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 2
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

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